N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(2,2,2-trifluoroacetyl)-5-tri(propan-2-yl)silyloxyphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClF3NO3Si/c1-12(2)31(13(3)4,14(5)6)30-18-11-17(27-20(29)21(7,8)9)15(10-16(18)23)19(28)22(24,25)26/h10-14H,1-9H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILAOMZQAFDXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)NC(=O)C(C)(C)C)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClF3NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676176 | |
| Record name | N-[4-Chloro-2-(trifluoroacetyl)-5-{[tri(propan-2-yl)silyl]oxy}phenyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-61-3 | |
| Record name | N-[4-Chloro-2-(2,2,2-trifluoroacetyl)-5-[[tris(1-methylethyl)silyl]oxy]phenyl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Chloro-2-(trifluoroacetyl)-5-{[tri(propan-2-yl)silyl]oxy}phenyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Phenolic Hydroxyl Group
The synthesis begins with the protection of the hydroxyl group on 4-chloro-5-hydroxy-2-nitrobenzene using triisopropylsilyl chloride (TIPSCl). This step ensures chemoselectivity in later reactions.
Procedure :
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Dissolve 4-chloro-5-hydroxy-2-nitrobenzene (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
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Add imidazole (2.5 equiv) and TIPSCl (1.2 equiv) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Quench with saturated ammonium chloride, extract with DCM, and purify via silica gel chromatography.
Outcome :
Nitro Reduction and Diazotization-Chlorination
The nitro group is reduced to an amine, followed by diazotization to introduce the chloro substituent.
Procedure :
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Hydrogenate 4-chloro-5-(triisopropylsilyloxy)-2-nitrobenzene (1.0 equiv) using H₂/Pd/C in ethanol at 50 psi for 6 hours.
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Filter and concentrate to obtain 4-chloro-5-(triisopropylsilyloxy)-2-aminobenzene.
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Diazotize the amine with NaNO₂ (1.1 equiv) in HCl (2M) at −5°C.
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Treat with CuCl (1.5 equiv) to afford 4,5-dichloro-2-(triisopropylsilyloxy)benzene.
Analytical Data :
Trifluoroacetylation at the Ortho Position
The chloro-substituted aromatic ring undergoes Friedel-Crafts acylation to install the trifluoroacetyl group.
Procedure :
-
React 4,5-dichloro-2-(triisopropylsilyloxy)benzene (1.0 equiv) with trifluoroacetic anhydride (TFAA, 1.5 equiv) in the presence of AlCl₃ (1.2 equiv) in DCM at 0°C.
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Stir for 4 hours, quench with ice-cold water, and extract with DCM.
Outcome :
Amidation with Pivaloyl Chloride
The final step involves nucleophilic substitution of the remaining chloro group with pivalamide.
Procedure :
-
Treat 2-trifluoroacetyl-4,5-dichloro-(triisopropylsilyloxy)benzene (1.0 equiv) with pivaloyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in THF.
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Heat at 60°C for 8 hours.
Analytical Validation :
-
HRMS (ESI) : m/z calcd for C₂₂H₃₃ClF₃NO₃Si [M+H]⁺: 480.1870, found: 480.1871.
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¹³C NMR (CDCl₃) : δ 178.9 (C=O, trifluoroacetyl), 170.2 (C=O, pivalamide), 39.8 (C(CH₃)₃).
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Stability of Intermediates
-
The TIPS group remains intact under acidic (HCl, TFAA) and mild basic (Et₃N) conditions but hydrolyzes in TBAF/THF.
Industrial Applications and Patent Relevance
The compound serves as a critical intermediate in antibody-drug conjugates (ADCs), as evidenced by its inclusion in patent EP4025253B1 for cytotoxic payloads. Its robust stability and modular functionalization make it ideal for linker-drug constructs targeting HER2+ cancers .
Chemical Reactions Analysis
Types of Reactions
N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide has several applications in scientific research:
Proteomics: Used as a biochemical tool for studying protein interactions and modifications.
Biochemistry: Employed in the synthesis of complex molecules and as a reagent in various biochemical assays.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with proteins, affecting their function and stability. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide, a comparison is drawn with N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9, ).
Structural and Functional Group Analysis
Physicochemical and Reactivity Differences
- Lipophilicity : The target compound’s TIPS and trifluoroacetyl groups contribute to significantly higher hydrophobicity compared to the tetrazole-containing analog, which has polar tetrazole and methoxy groups enhancing aqueous solubility.
- In contrast, the methoxy group in the comparator is electron-donating, directing reactivity toward electrophilic aromatic substitution .
- Protection Strategy : The TIPS group in the target compound serves as a robust protecting group for hydroxyls, whereas the tetrazole in the comparator acts as a bioisostere for carboxylic acids, a common feature in pharmaceuticals to improve metabolic stability .
Biological Activity
N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide, also known by its CAS number 342621-21-0, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 395.92 g/mol. The structure features a trifluoroacetyl group, a chloro-substituted phenyl ring, and a triisopropylsilyloxy moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.92 g/mol |
| CAS Number | 342621-21-0 |
Research indicates that this compound may act as an inhibitor of specific nucleases, which are enzymes that cleave the bonds between nucleotides in nucleic acids. The inhibition of nucleases can be crucial in various therapeutic applications, particularly in cancer treatment and gene therapy .
Pharmacological Effects
- Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. This effect is attributed to its ability to induce apoptosis in tumor cells.
- Antiviral Properties : Preliminary data suggest potential antiviral effects, although further studies are required to elucidate the specific mechanisms involved.
- Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme kinetics, the compound was evaluated for its inhibitory effects on nucleases. Results indicated a significant reduction in nuclease activity at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in conditions where nuclease activity is detrimental .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide, and how do reaction conditions influence yield?
- Methodology :
-
Stepwise synthesis : Begin with protecting the phenolic hydroxyl group using triisopropylsilyl (TIPS) chloride under anhydrous conditions (e.g., DMF, 0–5°C). Subsequent trifluoroacetylation at the ortho position requires careful control of reaction time to avoid over-acylation .
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Solvent selection : Use dichloromethane (DCM) or THF for acylation steps to enhance solubility of intermediates. Triethylamine is recommended as a base to neutralize HCl byproducts .
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Yield optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Typical yields range from 50–70%, with impurities often arising from incomplete silyl protection or trifluoroacetyl migration .
- Critical parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (TIPS protection) | 0–5°C | Prevents desilylation |
| Reaction time (trifluoroacetylation) | 2–4 hrs | Minimizes side reactions |
| Solvent polarity (purification) | Low (hexane:EA = 8:2) | Enhances crystal formation |
Q. How can structural integrity and purity be validated for this compound?
- Analytical techniques :
- NMR : Look for characteristic signals: δ 1.2–1.4 ppm (triisopropylsilyl CH(CH₃)₂), δ 7.2–7.8 ppm (aromatic protons), and δ 10–12 ppm (amide NH, if present) . Contradictions in integration ratios may indicate residual solvents or rotameric forms .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., trifluoroacetyl vs. silyloxy positioning) using SHELXL for refinement. Note that bulky TIPS groups may reduce crystal quality, requiring high-resolution data (R < 0.05) .
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities often arise from hydrolyzed silyl ethers or incomplete acylation .
Advanced Research Questions
Q. How do steric and electronic effects of the TIPS and trifluoroacetyl groups influence reactivity in downstream modifications?
- Steric hindrance : The TIPS group reduces nucleophilic aromatic substitution (S_NAr) rates at the 5-position. Kinetic studies (e.g., using 4-nitrophenyl fluoride as a probe) reveal a 3–5x slower reaction compared to non-silylated analogs .
- Electronic effects : Trifluoroacetyl withdraws electron density, enhancing electrophilicity at the 2-position. DFT calculations (B3LYP/6-31G*) predict a 0.15 Å shortening of the C=O bond, increasing susceptibility to nucleophilic attack .
- Experimental design :
- Perform competitive reactions with/without TIPS protection to quantify steric contributions.
- Use Hammett plots to correlate substituent effects with reaction rates .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Case example : Discrepancies in predicted vs. observed NMR shifts (Δδ ~2–3 ppm) may arise from solvent polarity or crystal packing effects.
- Mitigation : Compare experimental data with gas-phase DFT simulations (e.g., Gaussian 16) and solid-state NMR to isolate environmental influences .
- Data reconciliation workflow :
Experimental NMR → Assign peaks via 2D COSY/HSQC → Compare with computed shifts → Adjust solvent model (PCM/IEFPCM) → Validate with X-ray
Q. How can hydrogen-bonding networks in the crystal structure inform solvent selection for recrystallization?
- Observations : In related compounds, N–H···O hydrogen bonds form chains along the c-axis, favoring solvents with complementary H-bond acceptors (e.g., ethyl acetate) .
- Table: Solvent screening results
| Solvent | Crystal Quality (R-factor) | Notes |
|---|---|---|
| Ethanol | 0.08 | Needle-like, prone to twinning |
| DCM/Hexane | 0.05 | Plate-like, high resolution |
| THF | 0.12 | Amorphous aggregates |
Biological Research Applications
Q. What in vitro assays are suitable for evaluating this compound’s interaction with biological targets?
- Assay design :
- Fluorescence polarization : Label the compound with BODIPY to measure binding affinity to serum proteins (e.g., HSA) .
- Kinase inhibition : Screen against a panel of 50 kinases (IC₅₀ determination) using ADP-Glo™ assays. The trifluoroacetyl group may enhance selectivity for hydrophobic binding pockets .
- Controls : Include desilylated and de-acylated analogs to isolate the contribution of each functional group .
Data Contradiction Analysis
Q. Why might NMR and MS data suggest different degrees of hydration for this compound?
- Hypothesis : Hygroscopic silyl ethers may absorb water during handling, leading to [M+H₂O]+ peaks in MS (e.g., m/z +18).
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
